molecular formula C26H29N3O5 B14955163 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14955163
M. Wt: 463.5 g/mol
InChI Key: JTZIJGPERCURFG-GYHWCHFESA-N
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Description

3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a pyridine ring, and a pyrrolone core, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrolone core, the introduction of the morpholine and pyridine rings, and the attachment of the benzyloxy group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters for efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into different reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the structure, using reagents like hydrogen or halogens.

Scientific Research Applications

3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, 3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups and rings. Similar compounds include:

    Indole derivatives: Known for their biological activities and applications in drug development.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

    Morpholine derivatives: Commonly used in chemical synthesis and as solvents.

This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H29N3O5/c1-2-15-34-21-8-6-19(7-9-21)24(30)22-23(20-5-3-10-27-18-20)29(26(32)25(22)31)12-4-11-28-13-16-33-17-14-28/h2-3,5-10,18,23,30H,1,4,11-17H2/b24-22-

InChI Key

JTZIJGPERCURFG-GYHWCHFESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O

Origin of Product

United States

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